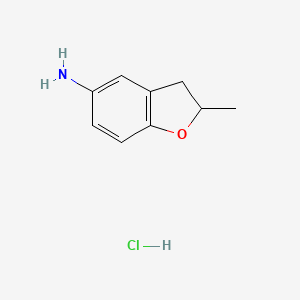

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride

Description

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride is a substituted dihydrobenzofuran derivative featuring a methyl group at the 2-position of the dihydrofuran ring and an amine group at the 5-position of the benzofuran system, with the amine protonated as a hydrochloride salt. Key identifiers include a molecular formula of C₉H₁₂ClNO (calculated from and ), a molecular weight of approximately 185.66 g/mol (CAS No. 185.66, purity 95%) , and an exact mass of 149.0952926 for the free amine form . Its dihydrofuran ring introduces conformational constraints, which may enhance binding specificity in biological systems.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUVGSTYKBEZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to obtain the desired benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Analogous Compounds

Impact of Substituents and Functional Groups

Trifluoromethyl Group (CF₃): The compound in features a CF₃ group at position 5, replacing the amine.

Positional Isomerism (4-Methyl vs. 2-Methyl) : The 4-methyl analog () lacks the conformational constraint imposed by the 2-methyl group in the target compound. This difference may reduce binding affinity in receptor-ligand interactions .

Carboxylic Acid vs. Amine : The carboxylic acid derivative () exhibits higher polarity and lower basicity, making it unsuitable for applications requiring cationic amine interactions (e.g., neurotransmitter analogs) .

Amino-Ester Side Chain: The compound in incorporates an ester-linked amino group, which may act as a prodrug moiety. The ester group increases molecular weight and introduces hydrolytic cleavage sites, altering pharmacokinetics .

Stereochemical and Reactivity Considerations

- The (3R)-configured amine in highlights the role of stereochemistry in biological activity. Enantiomeric forms of such compounds often differ in potency or toxicity .

- The hydrochloride salt in the target compound enhances water solubility compared to free-base analogs (e.g., 4-methyl derivative in ), facilitating formulation in aqueous media .

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring. Its molecular formula is CHClN, with a molecular weight of approximately 149.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antimicrobial properties.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties . Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest its potential utility in treating neurological disorders such as depression and anxiety disorders, where serotonin and dopamine dysregulation is often implicated.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Studies show that benzofuran derivatives can possess significant antibacterial and antifungal properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with biological targets that could lead to various therapeutic effects. The compound's ability to undergo chemical reactions such as oxidation and reduction may also contribute to its biological activity by generating reactive intermediates that interact with biological macromolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methylbenzofuran | 26210-75-3 | Lacks amine functionality; simpler structure. |

| 5-Amino-coumarin | 160310-86-1 | Contains an amino group; used in fluorescence. |

| 6-Ethoxy-2-methylbenzofuran | 50988252 | Ethoxy substitution alters solubility properties. |

The distinct combination of the benzofuran core with an amine group at the 5-position and a methyl substituent at the 2-position sets this compound apart from others in its class, potentially influencing both its chemical reactivity and biological activity.

Study on Neuroprotective Effects

A recent study examined the neuroprotective potential of benzofuran derivatives, including compounds structurally related to this compound. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways .

Antimicrobial Activity Evaluation

In another study focusing on the antimicrobial properties of related benzofuran derivatives, several compounds exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL, suggesting that structural modifications could enhance antimicrobial efficacy .

Q & A

Basic Question

- NMR spectroscopy : Confirm regiochemistry (e.g., dihydrofuran ring protons at δ 3.5–4.5 ppm) and amine proton environments .

- HPLC-MS : Monitor purity (>95%) using C18 columns (gradient: 0.1% formic acid in acetonitrile/water) and confirm molecular ion peaks ([M+H]+ ≈ 184 m/z) .

- Elemental analysis : Validate stoichiometry (C: ~47%, H: ~5.3%, N: ~7.4%) .

What strategies address low yield in the hydrogenation step during synthesis?

Advanced Question

Low yields in catalytic hydrogenation (e.g., nitro-to-amine reduction) may result from catalyst poisoning or incomplete precursor activation. Solutions include:

- Catalyst optimization : Use Pd/C (10% w/w) with H2 at 50 psi and 60°C, or switch to Raney nickel for sterically hindered substrates .

- Precursor activation : Introduce electron-withdrawing groups (e.g., halides) to enhance nitro group reactivity .

- In-situ monitoring : Track reaction progress via TLC or inline FTIR to terminate hydrogenation at optimal conversion .

What handling and storage protocols ensure compound stability?

Basic Question

- Storage : Keep in airtight, light-resistant containers at 2–8°C under desiccation to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, N95 masks, goggles) and conduct reactions in fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic residues with bicarbonate before incineration by licensed facilities .

How can process-related impurities be identified and quantified?

Advanced Question

- HPLC-MS/MS : Detect impurities (e.g., unreacted precursors, over-reduced byproducts) using reverse-phase columns and MRM transitions .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to profile degradation impurities .

- Reference standards : Synthesize or procure certified impurities (e.g., 2-methyl-1H-isoindole derivatives) for spiking and quantification .

What are key considerations for designing in vitro assays to evaluate biological activity?

Basic Question

- Cell lines : Select receptor-transfected HEK293 or CHO cells for target-specific activity profiling .

- Buffer conditions : Use physiological pH (7.4) and include antioxidants (e.g., ascorbic acid) to prevent compound oxidation .

- Dose-response curves : Test concentrations from 1 nM–100 μM with triplicate replicates to calculate EC50/IC50 values .

How can computational modeling predict metabolic pathways and toxicity?

Advanced Question

- In-silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism sites and potential toxicophores (e.g., reactive quinone formation) .

- Docking simulations : Model interactions with CYP3A4/2D6 isoforms to prioritize metabolites for empirical validation .

- Machine learning : Train models on benzofuran analogs to predict clearance rates and hepatotoxicity risks .

Q. Notes

- Citations reflect methodologies from peer-reviewed studies or validated protocols.

- Commercial sources (e.g., AK Scientific, Enamine) are referenced for synthesis/purification context only, per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.